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Compound of Interest

Compound Name:
2-(4-Bromo-3-

methylphenyl)acetonitrile

CAS No.: 215800-25-2

Cat. No.: B1343143

Get Quote

Introduction: The Bifunctional Linchpin
In the landscape of drug discovery, 2-(4-Bromo-3-methylphenyl)acetonitrile serves as a

high-value "linchpin" intermediate.[1] Its utility stems from the orthogonality of its two functional

handles: the aryl bromide and the benzylic nitrile.[1]

The Aryl Bromide: Positioned para to the acetonitrile chain but ortho to a methyl group, this

handle allows for site-selective cross-coupling (Suzuki, Buchwald-Hartwig) to build biaryl

scaffolds common in kinase inhibitors.[1]

The Benzylic Nitrile: This group offers a gateway to three distinct pharmacophores:

arylpropionic acids (NSAIDs), phenethylamines (CNS active agents), and heterocycles

(indoles/isoquinolines).[1]

This guide details three divergent synthetic protocols to access these scaffolds, emphasizing

chemoselectivity and reproducibility.
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compound Data Profile
Property Specification

IUPAC Name 2-(4-Bromo-3-methylphenyl)acetonitrile

CAS Number 215800-25-2

Molecular Weight 210.07 g/mol

Formula C₉H₈BrN

Key Reactivity

Nucleophilic substitution (

-C), Pd-catalyzed coupling (Ar-Br), Reduction

(CN)

Divergent Synthesis Pathways (Visualized)
The following flowchart illustrates the three core modules covered in this guide.
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Figure 1: Divergent synthetic pathways from the parent nitrile.[1]

Module 1: The "Profen" Route (α-Alkylation &
Hydrolysis)[1]
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This module mimics the synthesis of drugs like Flurbiprofen. The goal is to install a methyl

group at the alpha-position followed by hydrolysis to the carboxylic acid.[1]

Step 1: α-Methylation
Challenge: Preventing dialkylation.[1] Solution: Use of a sterically demanding base or strict

temperature control (-78°C to 0°C).[1]

Protocol:

Setup: Flame-dry a 3-neck flask under Argon.

Solvation: Dissolve 2-(4-Bromo-3-methylphenyl)acetonitrile (1.0 equiv) in anhydrous THF

(0.2 M). Cool to 0°C.[1]

Deprotonation: Add NaH (60% dispersion in oil, 1.1 equiv) portion-wise.[1] Stir for 30

minutes. Observation: Gas evolution (H₂) will occur.[1]

Alkylation: Add Methyl Iodide (MeI) (1.05 equiv) dropwise.[1]

Reaction: Allow to warm to Room Temperature (RT) over 2 hours. Monitor by TLC

(Hexane/EtOAc 8:1).[1]

Quench: Carefully add saturated NH₄Cl solution. Extract with EtOAc.[1]

Step 2: Hydrolysis to Acid
Protocol:

Dissolve the crude methylated nitrile in Ethanol/Water (3:1).

Add NaOH (5.0 equiv).

Reflux at 85°C for 12 hours. Note: The steric bulk of the ortho-methyl group on the ring does

not significantly hinder this hydrolysis.[1]

Workup: Acidify with 1M HCl to pH 2. The carboxylic acid will precipitate or can be extracted

with DCM.
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Module 2: Biaryl Expansion (Suzuki-Miyaura
Coupling)[1]
The aryl bromide is an excellent handle for cross-coupling. The nitrile group is generally stable

under standard Suzuki conditions, allowing for "late-stage" functionalization of the nitrile after

the biaryl core is established.[1]

Critical Insight: The 3-methyl group provides slight steric hindrance.[1] While standard

Pd(PPh₃)₄ works, Pd(dppf)Cl₂ is recommended for faster turnover and resistance to

dehalogenation side-reactions.[1]

Workflow Visualization
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Figure 2: Robust Suzuki-Miyaura coupling workflow for aryl bromides.
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Protocol:

Degassing: Sparge 1,4-Dioxane and Water with Argon for 20 minutes.

Charge: Add Nitrile (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (3.0 eq) to the reaction

vessel.

Catalyst: Add Pd(dppf)Cl₂[1]·DCM (0.05 eq).[1]

Heat: Stir at 90°C for 6–12 hours.

Purification: The nitrile product is usually less polar than the boronic acid; purify via silica

flash chromatography.

Module 3: Accessing Phenethylamines (Nitrile
Reduction)[1]
Converting the nitrile to a primary amine creates a phenethylamine scaffold, a privileged

structure in CNS drug discovery.[1]

Selection of Reductant:

Hydrogenation (H₂/Raney Ni): Effective but requires high pressure vessels.[1]

Lithium Aluminum Hydride (LAH):[1] Effective but functional group intolerance (reduces

esters/ketones).[1]

Borane-THF (BH₃[1]·THF):Recommended. Mild, chemoselective, and easy to handle in

standard glassware.[1]

Protocol:

Dissolution: Dissolve the nitrile in anhydrous THF under Argon.

Addition: Add BH₃·THF (1M solution, 3.0 equiv) dropwise at 0°C.

Reflux: Heat to reflux (66°C) for 3–5 hours.
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Quench (Critical): Cool to 0°C. Cautiously add Methanol (to destroy excess borane) followed

by 6M HCl.

Hydrolysis of Boron-Amine Complex: Reflux the acidic mixture for 1 hour.

Isolation: Basify with NaOH to pH 12, extract with DCM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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